molecular formula C20H16ClNO B3034915 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 251097-84-4

2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B3034915
CAS No.: 251097-84-4
M. Wt: 321.8 g/mol
InChI Key: ROXAGZZIKWBLIZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-17-10-5-4-9-15(17)19-13-16-18(11-6-12-20(16)23)22(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAGZZIKWBLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

    Chalcone derivatives: Exhibiting a range of pharmacological effects. The uniqueness of 2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one lies in its specific structure and the resulting biological activities, which distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

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